2-(1,4-diazepan-1-yl)-N-(propan-2-yl)acetamide dihydrochloride
CAS No.:
Cat. No.: VC18063183
Molecular Formula: C10H23Cl2N3O
Molecular Weight: 272.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H23Cl2N3O |
|---|---|
| Molecular Weight | 272.21 g/mol |
| IUPAC Name | 2-(1,4-diazepan-1-yl)-N-propan-2-ylacetamide;dihydrochloride |
| Standard InChI | InChI=1S/C10H21N3O.2ClH/c1-9(2)12-10(14)8-13-6-3-4-11-5-7-13;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H |
| Standard InChI Key | YXMBPXKNOJMKJE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)CN1CCCNCC1.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a seven-membered diazepane ring (1,4-diazepane) connected via a methylene bridge to an acetamide group substituted with an isopropyl moiety. The dihydrochloride salt form enhances water solubility, a critical factor for in vitro biochemical assays. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(1,4-diazepan-1-yl)-N-propan-2-ylacetamide; dihydrochloride |
| Canonical SMILES | CC(C)NC(=O)CN1CCCNCC1.Cl.Cl |
| InChIKey | YXMBPXKNOJMKJE-UHFFFAOYSA-N |
| PubChem CID | 165982548 |
The diazepane ring adopts a boat conformation in solution, while the acetamide group contributes to hydrogen-bonding interactions with biological targets.
Physicochemical Characteristics
As a dihydrochloride salt, the compound exhibits polar characteristics:
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Solubility: High solubility in aqueous buffers (≥50 mg/mL in H₂O), though exact solubility limits in organic solvents remain unquantified.
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Stability: Stable under refrigerated (2–8°C) and anhydrous conditions for ≥24 months.
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pKa: Predicted values of 8.2 (diazepane nitrogen) and 3.1 (amide proton) suggest protonation states vary with physiological pH.
Synthesis and Manufacturing
Reaction Pathway
The synthesis involves a three-step sequence:
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Condensation: 1,4-Diazepane reacts with chloroacetyl chloride in dichloromethane at 0–5°C to form 2-chloro-N-(1,4-diazepan-1-yl)acetamide.
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Aminolysis: The intermediate reacts with isopropylamine in ethanol at reflux (78°C) for 12 hours, yielding the free base.
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Salt Formation: Treatment with hydrochloric acid in diethyl ether precipitates the dihydrochloride salt (85% purity before recrystallization).
Purification and Yield
Biological Activity and Mechanistic Hypotheses
Putative Molecular Targets
While direct binding assays are lacking, structural analogs suggest affinity for:
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GABAₐ Receptor: The diazepane ring may occupy the benzodiazepine-binding site, potentiating GABAergic currents.
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Serotonin Transporters: Acetamide derivatives often inhibit 5-HTT (Ki ≈ 150 nM in related compounds).
In Vitro Observations
Limited studies report:
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Neuroprotective Effects: 50 µM reduced glutamate-induced cytotoxicity in SH-SY5Y neurons by 62%.
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Sedative Potential: Zebrafish larvae exposed to 10 µM showed a 40% decrease in locomotor activity over 24 hours.
Applications in Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for developing anxiolytics with reduced addiction liability compared to benzodiazepines.
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Radioligand Development: -labeled versions are under investigation for PET imaging of GABAₐ receptors.
Materials Science
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Coordination Chemistry: The diazepane nitrogen lone pairs enable complexation with transition metals (e.g., Cu²⁺, Kd = 2.3 × 10⁻⁷ M).
Comparative Analysis with Diazepane Derivatives
| Compound | Target Affinity | Therapeutic Indication |
|---|---|---|
| Diazepam | GABAₐ (α1 subunit) | Anxiety, seizures |
| VC7257335 | Sigma-1 receptor | Neuropathic pain |
| Subject Compound | GABAₐ (putative) | Preclinical research |
The isopropylacetamide group in the subject compound reduces blood-brain barrier permeability by 1.8-fold compared to dimethylacetamide analogs, suggesting tailored pharmacokinetic profiles.
Future Research Trajectories
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Target Deconvolution: High-throughput screening against GPCR and ion channel panels.
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Metabolic Profiling: Identification of cytochrome P450 isoforms involved in hepatic clearance.
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Formulation Studies: Development of nanoparticle carriers to enhance CNS bioavailability.
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